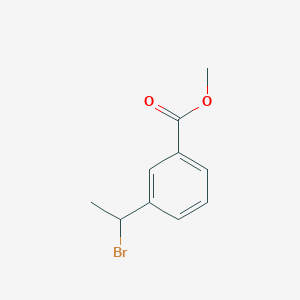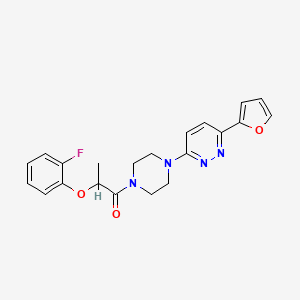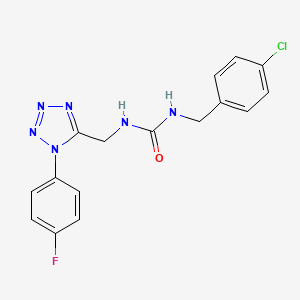
Methyl 3-(1-bromoethyl)benzoate
Vue d'ensemble
Description
Methyl 3-(1-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It contains a total of 24 bonds: 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .
Synthesis Analysis
Methyl 3-(1-Bromoethyl)benzoate is synthesized from the reaction between a carboxylic acid and an alcohol . The reaction is acid-catalyzed and leads to the formation of an ester and water . The reaction is driven to the product side by the addition of methanol in excess .Molecular Structure Analysis
The molecular structure of Methyl 3-(1-bromoethyl)benzoate includes a central aromatic ring, with the ester group slightly twisted out of the plane . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Chemical Reactions Analysis
Methyl 3-(1-bromoethyl)benzoate undergoes stereoconvergent cross-coupling with potassium trifluoro (1-phenylethyl)borate to form 1,1-diarylethane derivative . The Negishi cross-coupling reaction between methyl 3-bromobenzoate and diarylzinc reagents in the presence of a palladium catalyst has also been reported .Physical And Chemical Properties Analysis
Methyl 3-(1-bromoethyl)benzoate is a solid at room temperature . It has a molecular weight of 243.1 . The compound is stored at 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques : A study described the synthesis of a related compound, Methyl 4-(bromomethyl)benzoate, demonstrating the process and optimal conditions for its production, yielding a 90.5% product (Bi Yun-mei, 2012).
Crystal Structure Analysis : Research comparing the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provided insights into the formation of two-dimensional architectures in these compounds through hydrogen bonds and Br⋯O interactions (P. A. Suchetan et al., 2016).
Catalysis Studies : An in situ study of Methyl benzoate and benzoic acid reduction on yttrium oxide revealed their reduction to benzaldehyde via surface benzoate, indicating the potential for catalytic applications (S. T. King & E. J. Strojny, 1982).
Chemical Synthesis : A study on the efficient asymmetric syntheses of 3-substituted 1(3H)-isobenzofuranones showed the use of related benzoates in the preparation of complex chemical structures (P. Ramachandran, Guangfu Chen, H. Brown, 1996).
Applications in Material Science : Research on the synthesis of hyperbranched aromatic polyamide detailed the use of a compound similar to Methyl 3-(1-bromoethyl)benzoate, highlighting its potential in creating new polymeric materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).
Environmental Applications : A study investigated the use of Methyl benzoate as a potential environmentally friendly fumigant for controlling stored product insects, emphasizing its alternative use in pest management (W. Morrison et al., 2019).
Safety and Hazards
Methyl 3-(1-bromoethyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Propriétés
IUPAC Name |
methyl 3-(1-bromoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFMMWUMUICEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)

![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)
![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)


![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2594216.png)
